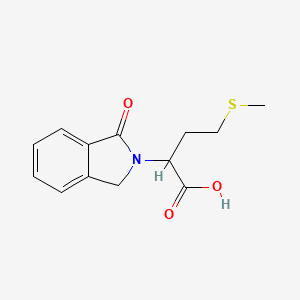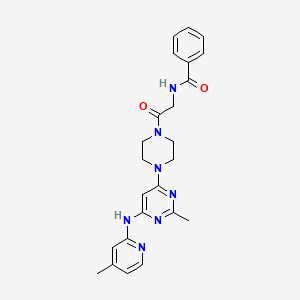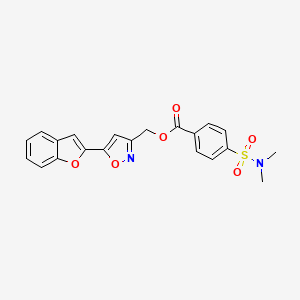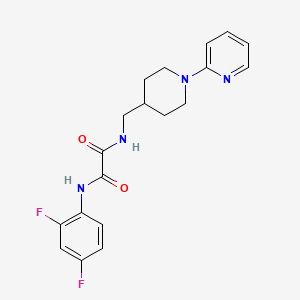
TTA-Q6(isomer)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TTA-Q6(isomer) is an isomer of TTA-Q6 . It is a selective T-type Ca2+ channel antagonist . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular weight of TTA-Q6(isomer) is 405.80 . Its molecular formula is C20H15ClF3N3O . The CAS number is 910484-32-1 .Physical And Chemical Properties Analysis
TTA-Q6(isomer) appears as a solid, with a light yellow to yellow color . It is soluble in DMSO at a concentration of 125 mg/mL .Applications De Recherche Scientifique
Flavonoid Biosynthesis Analysis in Arabidopsis :
- Research on Arabidopsis mutants, particularly those affecting transparent testa (tt) loci like tt3, tt4, tt5, etc., provides insights into flavonoid biosynthesis, which could have implications for understanding the role of similar compounds in plant biology (Shirley et al., 1995).
Synthetic Biology and Genetic Systems :
- The study of synthetic biology using six-letter genetic alphabets, including non-standard nucleobases, and the role of thymidine analogs in improving replication of such systems may offer insights into the applications of similar compounds in genetic research (Sismour & Benner, 2005).
Quantum Chemical Studies of Complex Structures :
- Research on the structure and bonding of Y, Eu, U, Am, and Cm complexes using quantum chemical methods and X-ray crystallography, particularly studying isomers, may provide a framework for understanding similar isomer compounds in chemical research (Vallet et al., 2010).
Photochemistry of Ring-Open Isomers :
- The study of the photochemistry of ring-open isomers, particularly those related to spiropyran compounds, and their capabilities in ring closure and isomerization under light excitation, may be relevant for understanding similar isomerization processes (Buback et al., 2011).
Electrophysiological Studies in Cardiomyocytes :
- Research on the electrophysiological effects of catecholamine on cardiomyocytes, particularly in the context of Takotsubo cardiomyopathy (TTC), may offer insights into the cardiac implications of similar compounds (El-Battrawy et al., 2018).
Quantum Yield and Emission Studies :
- Studies focusing on the emission quantum yield of europium complexes, specifically with thenoyltrifluoroacetonate (TTA) and aromatic ligands, can provide insights into the photophysical properties of similar isomer compounds (Silva et al., 2000).
Gene Expression Control in Mammalian Cells :
- Research on the use of tetracycline-responsive promoters for controlling gene expression in mammalian cells could be relevant for understanding the regulatory applications of similar compounds (Gossen & Bujard, 1992).
Behavioral and Neurotoxicity Studies :
- Investigations into the influence of genetic factors like the tetracycline transactivator (TTA) on neurotoxicity and behavioral abnormalities in mice may offer insights into the neurological implications of similar compounds (Han et al., 2012).
Mécanisme D'action
Safety and Hazards
The safety data sheet for TTA-Q6(isomer) suggests that medical attention is required if exposure occurs . If inhaled, the victim should be moved into fresh air . The storage conditions vary depending on the form and temperature: Powder at -20°C for 3 years, and in solvent at -80°C for 6 months and -20°C for 1 month .
Propriétés
IUPAC Name |
4-[(4R)-6-chloro-4-cyclopropyl-2-oxo-3-(2,2,2-trifluoroethyl)-1H-quinazolin-4-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O/c21-15-7-8-17-16(9-15)20(14-5-6-14,13-3-1-12(10-25)2-4-13)27(18(28)26-17)11-19(22,23)24/h1-4,7-9,14H,5-6,11H2,(H,26,28)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNWJYZCIAMGV-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2CC(F)(F)F)C4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TTA-Q6(isomer) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2505017.png)


![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2505021.png)
![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2505022.png)

![2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2505028.png)

![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2505032.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505033.png)
![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2505034.png)
![5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide](/img/structure/B2505035.png)
![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)
